molecular formula C13H12N4O B13765229 Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)- CAS No. 108529-37-9

Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)-

Katalognummer: B13765229
CAS-Nummer: 108529-37-9
Molekulargewicht: 240.26 g/mol
InChI-Schlüssel: WDHKVMUDBRKMTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)- is a heterocyclic compound that features an imidazoquinoline core. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The imidazoquinoline structure is notable for its biological activity and potential therapeutic uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)- typically involves the formation of the imidazoquinoline core followed by acetamide substitution. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA repair, leading to increased DNA damage and cell death in cancer cells . The exact pathways can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)- is unique due to its specific substitution pattern and the resulting biological activity. Its ability to inhibit specific enzymes and its potential therapeutic applications make it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

108529-37-9

Molekularformel

C13H12N4O

Molekulargewicht

240.26 g/mol

IUPAC-Name

N-(3-methylimidazo[4,5-f]quinolin-2-yl)acetamide

InChI

InChI=1S/C13H12N4O/c1-8(18)15-13-16-12-9-4-3-7-14-10(9)5-6-11(12)17(13)2/h3-7H,1-2H3,(H,15,16,18)

InChI-Schlüssel

WDHKVMUDBRKMTR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=NC2=C(N1C)C=CC3=C2C=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.